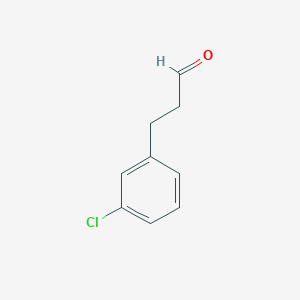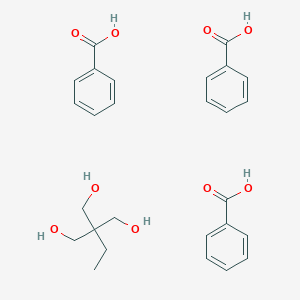
Trimethylolpropan-Tribenzoat
Übersicht
Beschreibung
Trimethylol Propane Tribenzoate is an organic compound with the molecular formula C27H26O6. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties, such as stability under neutral and acidic conditions .
Wissenschaftliche Forschungsanwendungen
Trimethylol Propane Tribenzoate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of biocompatible materials.
Industry: It is used in the formulation of lubricants, coatings, and adhesives, providing improved performance characteristics
Zukünftige Richtungen
The future outlook of the TPTB market remains optimistic. The increasing awareness about sustainable products is driving demand for eco-friendly plasticizers like TPTB . The rapid urbanization and industrialization in emerging economies are boosting the demand for advanced materials, further contributing to market expansion . The rising popularity of TPTB as a replacement for traditional plasticizers like phthalates is also a significant factor anticipated to propel market growth .
Wirkmechanismus
Target of Action
Trimethylol Propane Tribenzoate (TPTB) is primarily used as a plasticizer and lubricant . Its primary targets are the materials it is added to, such as polymers, where it enhances flexibility, workability, and durability .
Mode of Action
TPTB interacts with its targets by integrating into the material structure, reducing intermolecular forces, and increasing flexibility . This interaction results in materials that are more resistant to wear and tear, have improved thermal stability, and exhibit enhanced performance .
Biochemical Pathways
In the esterification process, Trimethylolpropane (TMP) reacts with benzoic acid to form TPTB .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (5807±450 °C) and density (1192±006 g/cm3), influence its behavior in the environment .
Result of Action
The addition of TPTB to materials results in improved properties such as increased flexibility, enhanced thermal stability, and improved resistance to wear and tear . These changes at the molecular level translate to improved performance at the macroscopic level.
Action Environment
Environmental factors such as temperature and pressure can influence the action and efficacy of TPTB. For instance, its effectiveness as a plasticizer can be influenced by the temperature of the environment, as it affects the material’s flexibility . Furthermore, its stability could be affected by exposure to certain chemicals or conditions in its environment.
Vorbereitungsmethoden
Trimethylol Propane Tribenzoate is typically synthesized by reacting trimethylolpropane with benzoic acid in the presence of a suitable solvent and catalyst. The reaction usually requires heating to facilitate the esterification process. Industrial production methods often involve the use of high-purity raw materials and controlled reaction conditions to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Trimethylol Propane Tribenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Trimethylol Propane Tribenzoate into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Vergleich Mit ähnlichen Verbindungen
Trimethylol Propane Tribenzoate can be compared with other similar compounds such as:
Trimethylolpropane Trioleate: Used as a biolubricant with excellent biodegradability but lower oxidative stability.
Neopentyl Glycol Dibenzoate: Offers similar plasticizing properties but with different solubility and stability characteristics.
Pentaerythritol Tetrabenzoate: Provides higher thermal stability but is more complex to synthesize. These comparisons highlight the unique balance of properties that Trimethylol Propane Tribenzoate offers, making it a versatile compound for various applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Trimethylol Propane Tribenzoate can be achieved through an esterification reaction between Trimethylol Propane and Benzoic Acid.", "Starting Materials": [ "Trimethylol Propane", "Benzoic Acid", "Sulfuric Acid", "Methanol" ], "Reaction": [ "Mix Trimethylol Propane and Benzoic Acid in a 1:3 molar ratio in a reaction flask.", "Add a catalytic amount of Sulfuric Acid to the reaction mixture and heat under reflux.", "Add Methanol dropwise to the reaction mixture and continue to heat under reflux until the reaction is complete.", "Allow the reaction mixture to cool and then filter the solid product.", "Wash the solid product with cold Methanol and then dry it in a vacuum oven to obtain Trimethylol Propane Tribenzoate as a white crystalline solid." ] } | |
CAS-Nummer |
54547-34-1 |
Molekularformel |
C27H26O6 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2,2-bis(benzoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |
InChI-Schlüssel |
OWVAEQAOZDETGQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
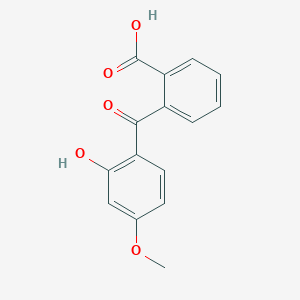
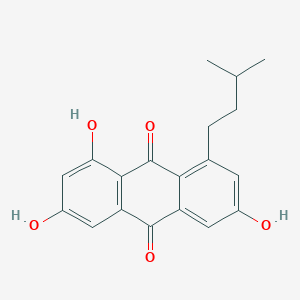
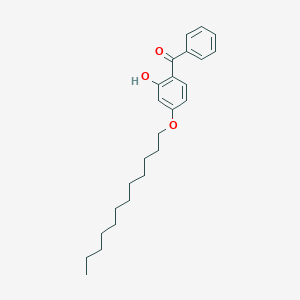
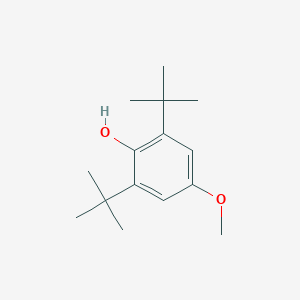
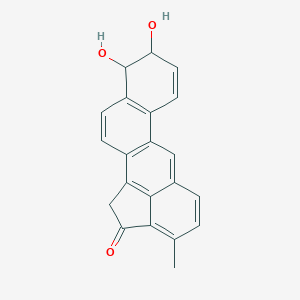
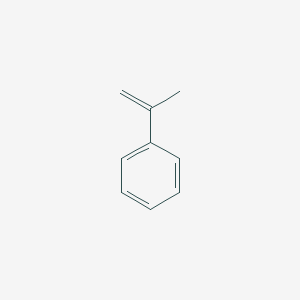
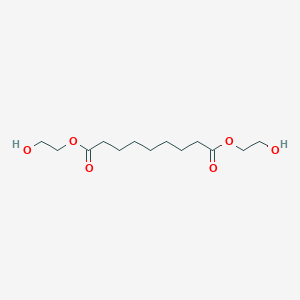
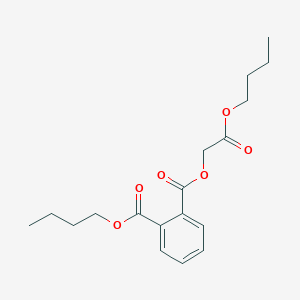
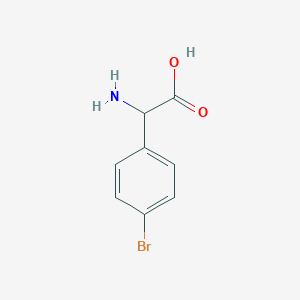
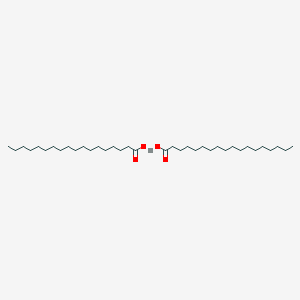
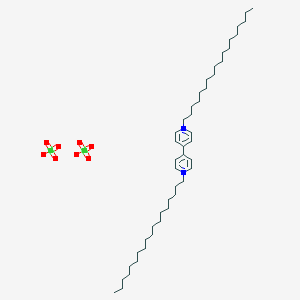
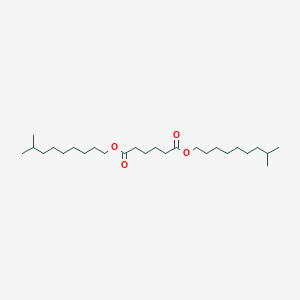
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
